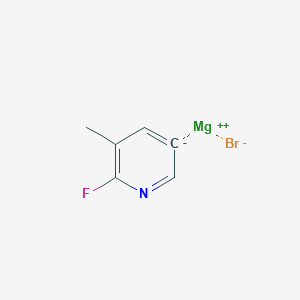
(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound features a fluorinated pyridine ring, which can impart unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (6-Fluoro-5-methylpyridin-3-yl)magnesium bromide typically involves the reaction of 6-fluoro-5-methylpyridine with magnesium in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
6-Fluoro-5-methylpyridine+Mg→(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, often involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide can undergo various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Electrophiles: Various electrophilic species used in coupling reactions.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Pyridines: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
Scientific Research Applications
Chemistry
In chemistry, (6-Fluoro-5-methylpyridin-3-yl)magnesium bromide is used as a building block for the synthesis of more complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of various organic frameworks.
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize fluorinated analogs of biologically active molecules. Fluorine atoms can significantly alter the biological activity and metabolic stability of compounds, making them useful in drug discovery and development.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and materials science. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
Mechanism of Action
The mechanism of action of (6-Fluoro-5-methylpyridin-3-yl)magnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. The fluorine atom on the pyridine ring can influence the reactivity and selectivity of the compound by altering the electron density and steric properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-5-methylpyridin-3-yl)magnesium bromide
- (6-Bromo-5-methylpyridin-3-yl)magnesium bromide
- (6-Iodo-5-methylpyridin-3-yl)magnesium bromide
Uniqueness
(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide is unique due to the presence of the fluorine atom, which can impart distinct electronic and steric effects compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can lead to different reactivity patterns and selectivity in chemical reactions.
Properties
IUPAC Name |
magnesium;6-fluoro-5-methyl-3H-pyridin-3-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN.BrH.Mg/c1-5-3-2-4-8-6(5)7;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKXZJGLVJMESO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C[C-]=C1)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

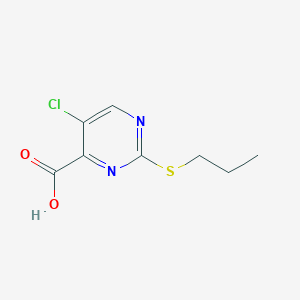
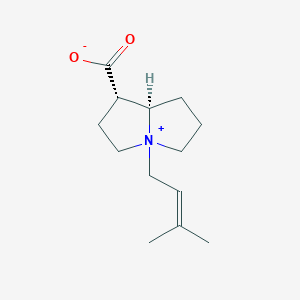
![7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B14890166.png)
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
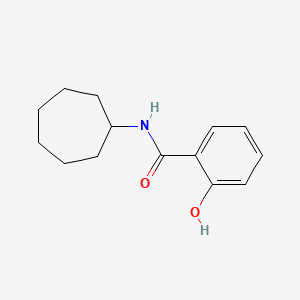
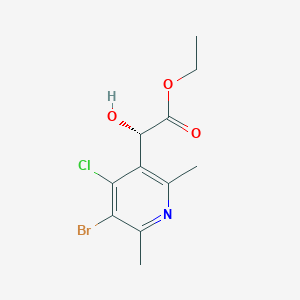
![N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine](/img/structure/B14890188.png)

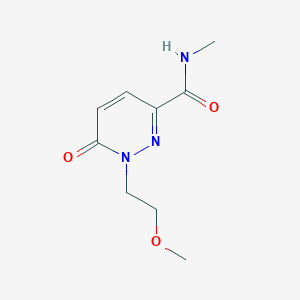
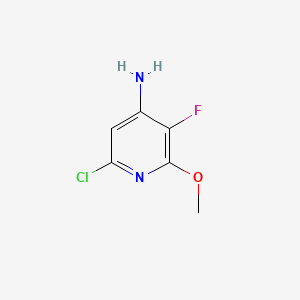
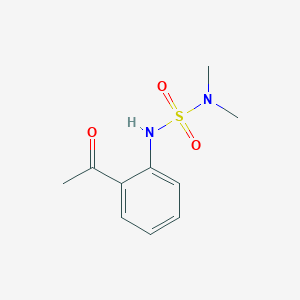

![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
